Methyl 4-amino-2-bromo-6-methoxybenzoate
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Overview
Description
“Methyl 4-amino-2-bromo-6-methoxybenzoate” is a chemical compound with the CAS Number: 1427398-95-5 . It has a molecular weight of 260.09 . This compound is in the form of a powder and is stored at room temperature . It is used as an intermediate in the synthesis of Metoclopramide .
Synthesis Analysis
The synthesis of “this compound” involves late-stage functionalization of the ortho-position through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another related compound, Methyl 4-bromo-2-methoxybenzoate, is synthesized using similar methods .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H10BrNO3/c1-13-7-4-5 (11)3-6 (10)8 (7)9 (12)14-2/h3-4H,11H2,1-2H3 . The Inchi Key is RDBZKGHXDMHZSV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizers for Cancer Treatment: A study introduced new zinc phthalocyanine derivatives synthesized using benzenesulfonamide groups, demonstrating potential for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Intermediates
- Intermediate for Amisulpride: The synthesis pathway of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for the antipsychotic drug amisulpride, was elaborated starting from 4-amino-2-hydroxybenzoic acid. This pathway demonstrates the compound's role in pharmaceutical synthesis, offering insights into methodological approaches to obtaining high-purity pharmaceutical intermediates (Wang Yu, 2008).
Antibacterial Activity
- Zinc Complexes with Antibacterial Activity: The formation of zinc complexes using Schiff bases derived from various substituted benzothiazoles, including those related to methyl 4-amino-2-bromo-6-methoxybenzoate derivatives, has been explored. These complexes exhibit significant antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
Material Science and Preservation
- Preservative and Antimicrobial Agent: Methyl 4-hydroxybenzoate, a closely related compound, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study provides a detailed analysis of its crystal structure, intermolecular interactions, and pharmaceutical activities, highlighting its importance in material science and preservation (Sharfalddin et al., 2020).
Safety and Hazards
“Methyl 4-amino-2-bromo-6-methoxybenzoate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Properties
IUPAC Name |
methyl 4-amino-2-bromo-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(11)3-6(10)8(7)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBZKGHXDMHZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427398-95-5 |
Source
|
Record name | methyl 4-amino-2-bromo-6-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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